molecular formula C9H16ClN B6609645 2-cyclopentylbut-3-yn-2-amine hydrochloride CAS No. 1824510-04-4

2-cyclopentylbut-3-yn-2-amine hydrochloride

Cat. No. B6609645
CAS RN: 1824510-04-4
M. Wt: 173.68 g/mol
InChI Key: BYDFNVNLHJQZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentylbut-3-yn-2-amine hydrochloride (2-CBAHCl) is an organic compound used extensively in the field of organic synthesis. It is a cyclopentyl-substituted amine hydrochloride that is used as a building block for a variety of laboratory experiments. Its unique structure and reactivity make it an attractive choice for a variety of research applications.

Scientific Research Applications

2-cyclopentylbut-3-yn-2-amine hydrochloride is widely used in the field of organic synthesis as a starting material for a variety of laboratory experiments. It has been used in the synthesis of biologically active compounds such as β-lactams, β-amino acids, and peptides. It has also been used in the synthesis of heterocyclic compounds and in the synthesis of various polymers.

Mechanism of Action

2-cyclopentylbut-3-yn-2-amine hydrochloride acts as a strong nucleophile, which can react with a variety of electrophiles to form a variety of products. It is also an excellent leaving group, which can be used to drive a variety of reactions. The reactivity of 2-cyclopentylbut-3-yn-2-amine hydrochloride is due to its ability to form a stable transition state with a variety of electrophiles.
Biochemical and Physiological Effects
2-cyclopentylbut-3-yn-2-amine hydrochloride has been shown to have no significant biochemical or physiological effects. It is non-toxic and has no known adverse effects.

Advantages and Limitations for Lab Experiments

2-cyclopentylbut-3-yn-2-amine hydrochloride has several advantages for laboratory experiments. It is stable, non-toxic, and has a wide range of reactivity. It is also relatively inexpensive and readily available. The main limitation of 2-cyclopentylbut-3-yn-2-amine hydrochloride is that it is not very soluble in water, which can limit its use in certain reactions.

Future Directions

The future directions of 2-cyclopentylbut-3-yn-2-amine hydrochloride include the development of new synthetic methods, the synthesis of new compounds, and the exploration of its potential applications in medicine and biology. Additionally, researchers are exploring the use of 2-cyclopentylbut-3-yn-2-amine hydrochloride as a catalyst for organic reactions and as a reagent in asymmetric synthesis. Finally, researchers are investigating the use of 2-cyclopentylbut-3-yn-2-amine hydrochloride in the development of new materials and in the synthesis of new polymers.

Synthesis Methods

The synthesis of 2-cyclopentylbut-3-yn-2-amine hydrochloride is typically accomplished by the reaction of cyclopentanone with 2-aminoethanol in the presence of hydrochloric acid. This reaction is known as the Fischer-Speier esterification and yields 2-cyclopentylbut-3-yn-2-amine hydrochloride as a white solid. The reaction is usually run at room temperature and can be completed in a few hours.

properties

IUPAC Name

2-cyclopentylbut-3-yn-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-3-9(2,10)8-6-4-5-7-8;/h1,8H,4-7,10H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDFNVNLHJQZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)(C1CCCC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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